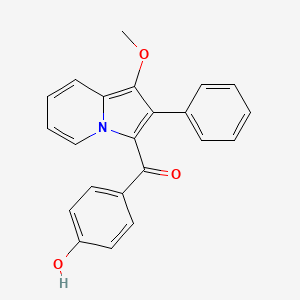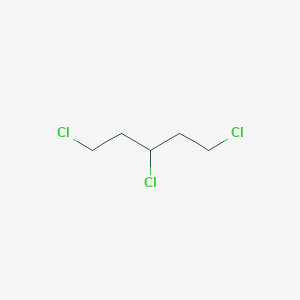
1,3,5-Trichloropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trichloropentane is an organochlorine compound with the molecular formula C5H9Cl3 It is a derivative of pentane, where three hydrogen atoms are replaced by chlorine atoms at the 1st, 3rd, and 5th positions
Vorbereitungsmethoden
1,3,5-Trichloropentane can be synthesized through several methods. One common synthetic route involves the chlorination of pentane under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product.
Analyse Chemischer Reaktionen
1,3,5-Trichloropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or even fully dechlorinated pentane. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for these reactions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids. Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trichloropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.
Medicine: While not widely used in medicine, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, this compound is used as an intermediate in the production of other chemicals, including agrochemicals and specialty materials.
Wirkmechanismus
The mechanism by which 1,3,5-Trichloropentane exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trichloropentane can be compared with other chlorinated pentanes, such as 1,1,3-Trichloropentane and 1,1,1-Trichloropentane. These compounds share similar structural features but differ in the positions of chlorine atoms. The unique arrangement of chlorine atoms in this compound imparts distinct chemical properties, making it suitable for specific applications that other isomers may not fulfill.
Similar compounds include:
- 1,1,3-Trichloropentane
- 1,1,1-Trichloropentane
- 1,3,5-Trichlorobenzene
Each of these compounds has its own set of properties and applications, highlighting the uniqueness of this compound in various contexts.
Eigenschaften
CAS-Nummer |
74216-76-5 |
|---|---|
Molekularformel |
C5H9Cl3 |
Molekulargewicht |
175.48 g/mol |
IUPAC-Name |
1,3,5-trichloropentane |
InChI |
InChI=1S/C5H9Cl3/c6-3-1-5(8)2-4-7/h5H,1-4H2 |
InChI-Schlüssel |
CRHPYMKSJMSTMT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


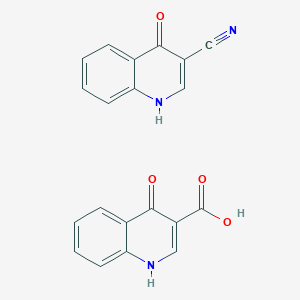
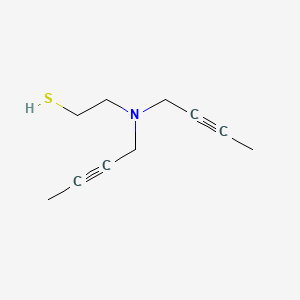
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
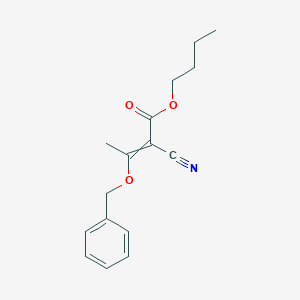
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)


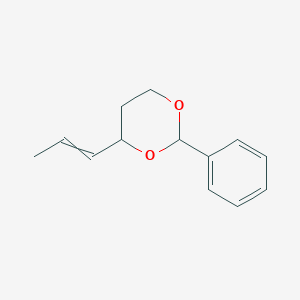
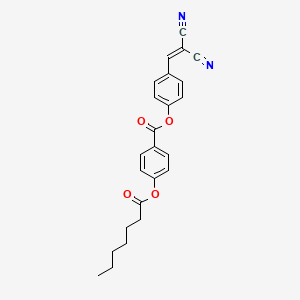

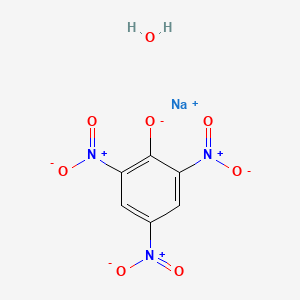
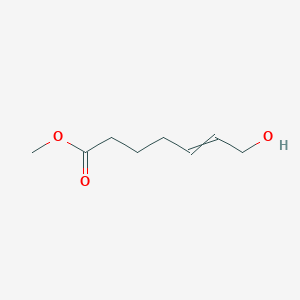
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
